molecular formula C11H17N3O2 B13635006 Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B13635006
M. Wt: 223.27 g/mol
InChI Key: VUIOYYOFNFLYGH-UHFFFAOYSA-N
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Description

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a dimethylaminomethyl substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, material science, and agrochemicals due to their versatile reactivity and structural adaptability. The dimethylaminomethyl group enhances solubility and may influence biological interactions, while the ester moiety offers synthetic flexibility for further derivatization .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-5-16-11(15)9-6-12-10(7-14(3)4)13-8(9)2/h6H,5,7H2,1-4H3

InChI Key

VUIOYYOFNFLYGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Substituent Variations at the 2-Position

  • Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7): Replaces the dimethylaminomethyl group with a benzylamino substituent.
  • Ethyl 2-(2-aminoethyl)-4-methylpyrimidine-5-carboxylate hydrochloride (CAS 1955492-72-4): Features a primary aminoethyl group, which introduces a positively charged moiety under physiological conditions, enhancing water solubility compared to the dimethylaminomethyl analog .
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Substitutes the dimethylaminomethyl group with a methylthio (-SMe) and a chloro group. The electron-withdrawing chloro and sulfur-containing substituents reduce electron density on the pyrimidine ring, affecting reactivity in nucleophilic substitutions .

Substituent Effects on Physical and Chemical Properties

Compound Substituents (2-/4-/5-) LogP<sup>a</sup> Solubility (mg/mL) Melting Point (°C)
Target compound (CH3)2NCH2, CH3, COOEt 1.8 12.5 (H2O) 145–147
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate BnNH, CH3, COOEt 3.2 0.8 (H2O) 186–187
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cl, SMe, COOEt 2.5 3.2 (DMSO) 98–100

<sup>a</sup> Predicted using QSPR models.

Pharmaceutical Potential

  • The dimethylaminomethyl group in the target compound may enhance blood-brain barrier permeability compared to Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1), which contains a polar hydroxypiperidine group .

Material Science

  • In resin cements, ethyl 4-(dimethylamino) benzoate ( analog) demonstrates superior degree of conversion (85%) compared to methacrylate-based amines (72%), suggesting that pyrimidine derivatives like the target compound could optimize polymerization efficiency in photochemical applications .

Key Research Findings and Challenges

  • Reactivity Trade-offs: While the dimethylaminomethyl group improves solubility, it may reduce thermal stability. For example, Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate decomposes at 186°C, whereas the target compound melts at 145°C .
  • Synthetic Scalability: Multi-step syntheses (e.g., ) face challenges in purity control, necessitating chromatographic purification for analogs like Ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate .

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